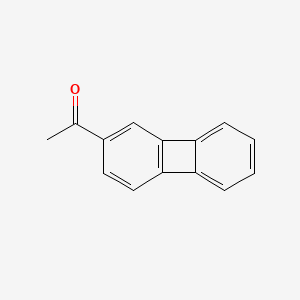

2-Acetylbiphenylene

Description

BenchChem offers high-quality 2-Acetylbiphenylene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Acetylbiphenylene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-biphenylen-2-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O/c1-9(15)10-6-7-13-11-4-2-3-5-12(11)14(13)8-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBOITOZRTPXJIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)C3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50402196 | |

| Record name | 2-Acetylbiphenylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50402196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

779-26-0 | |

| Record name | 2-Acetylbiphenylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50402196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Antiaromaticity in Biphenylene Derivatives: Synthetic Control and Electronic Applications

Executive Summary

Biphenylene (

Theoretical Framework: The Antiaromatic Paradox

The electronic structure of biphenylene is governed by the conflict between the Hückel [4n+2] rule (aromaticity) and the [4n] rule (antiaromaticity). Unlike pure cyclobutadiene, which is highly unstable, the CBD core in biphenylene is clamped by two benzene rings.

Nucleus-Independent Chemical Shift (NICS) Analysis

NICS is the gold standard for quantifying aromaticity. A negative value indicates aromaticity (diatropic ring current), while a positive value indicates antiaromaticity (paratropic ring current).

| Ring System | NICS(1) | Electronic Character |

| Benzene (Isolated) | -29.7 | Strongly Aromatic |

| Cyclobutadiene (Isolated) | +47.1 | Strongly Antiaromatic |

| Biphenylene (6-MR) | -11.2 | Weakened Aromaticity |

| Biphenylene (4-MR) | +24.8 | Moderate Antiaromaticity |

Data Interpretation: The 6-membered rings (6-MR) in biphenylene retain aromatic character but are significantly less aromatic than isolated benzene (-11.2 vs -29.7 ppm). Conversely, the central 4-membered ring (4-MR) exhibits strong paratropicity (+24.8 ppm), forcing the molecule to adopt a bond-alternated structure to minimize antiaromatic destabilization.

Bond Alternation and Localization

To mitigate the instability of the central 4n

Figure 1: The electronic frustration between the aromatic outer rings and antiaromatic core drives bond alternation and unique optoelectronic properties.

Synthetic Methodology: Intramolecular Cu(II) Coupling

While flash vacuum pyrolysis of benzo[c]cinnoline was historically used, it is low-yielding and intolerant of functional groups. The modern standard for synthesizing biphenylene derivatives is the Cu(II)-mediated intramolecular coupling of organolithium/zinc intermediates . This protocol allows for the introduction of electron-donating or withdrawing groups to tune the antiaromatic core.

Protocol: Synthesis of 2,6-Disubstituted Biphenylene

Target: Synthesis from 2,2'-diiodo-4,4'-disubstituted-biphenyl.

Reagents:

-

Precursor: 2,2'-Diiodo-4,4'-di(R)-biphenyl

-

Lithiation: t-Butyllithium (t-BuLi), 1.7 M in pentane

-

Transmetallation: Zinc Bromide (ZnBr

), anhydrous -

Oxidant: Copper(II) Chloride (CuCl

) -

Solvent: Anhydrous THF

Step-by-Step Workflow:

-

Lithium-Halogen Exchange (Cryogenic):

-

Transmetallation (Zincate Formation):

-

Action: Add ZnBr

(2.2 equiv) dissolved in THF to the cold solution. -

Observation: Solution typically changes color (pale yellow to clear).

-

Process: Allow warming to 0°C over 30 mins. This forms the cyclic zincate intermediate, which is more stable and selective than the dilithio species.

-

-

Oxidative Coupling (Cu-Mediated):

-

Action: Add anhydrous CuCl

(2.5 equiv) in one portion at 0°C. -

Reaction: The mixture will turn dark (formation of Cu(0)/Cu(I) species). Stir at Room Temperature (RT) for 12 hours.

-

Workup: Quench with saturated NH

Cl. Extract with CH

-

-

Purification:

-

Silica gel chromatography (Hexane/DCM gradient). Biphenylene derivatives are typically highly fluorescent and easily tracked by UV lamp.

-

Figure 2: Reaction pathway for the Cu(II)-mediated synthesis of biphenylene derivatives via zincate intermediates.

Tuning Electronic Properties[6][7][8]

The antiaromaticity of the central ring makes the HOMO and LUMO levels highly sensitive to substitution.

Substituent Effects

-

Electron Donating Groups (EDGs): Substituents like -OMe or -NMe

at the 2,3,6,7 positions (the "long" axis) raise the HOMO level significantly, increasing the paratropicity of the central ring by injecting electron density into the 4n system. -

Electron Withdrawing Groups (EWGs): Groups like -F or -CN stabilize the HOMO, reducing the antiaromatic character and increasing stability.

Fusion and Extension

Fusing additional rings (e.g., benzo[b]biphenylene) dilutes the antiaromaticity. However, extending the system linearly (e.g., [N]phenylenes) maintains the alternating aromatic-antiaromatic pattern, creating "super-antiaromatic" wires with metallic-like bandgaps.

Emerging Applications

Singlet Fission (SF) Materials

Singlet fission is a process where one singlet exciton (

-

Requirement:

. -

Biphenylene Advantage: The antiaromatic core destabilizes the ground state and

state, while the triplet state ( -

Result: This unique energy landscape makes biphenylene derivatives prime candidates for exothermic singlet fission.

Molecular Conductance (Quantum Interference)

In single-molecule junctions (e.g., break-junction experiments), biphenylene acts differently than biphenyl.

-

Biphenyl: Conductance is dominated by the twist angle between rings (cosine squared dependence).

-

Biphenylene: The rigid planar structure eliminates twist-dependence. However, the antiaromatic core introduces destructive quantum interference features (antiresonances) in the transmission spectrum, which can be exploited for high-on/off-ratio molecular switches.

References

-

NICS and Aromaticity Theory

-

Stanger, A. (2006). "Nucleus-Independent Chemical Shift (NICS): Distance Dependence and Revision of the Aromaticity Concept." Journal of Organic Chemistry. Link

-

Schleyer, P. v. R., et al. (1996). "Nucleus-Independent Chemical Shifts: A Simple and Efficient Aromaticity Probe." Journal of the American Chemical Society. Link

-

-

Synthetic Protocols

-

Iyoda, M., et al. (1996). "Homocoupling of Aryl Halides Using Nickel(0) Complex and Zinc: An Efficient Method for the Synthesis of Biphenyls and Biphenylenes." Chemistry Letters. Link

-

Oger, C., et al. (2010). "A Novel Route to Biphenylenes via Palladium-Catalyzed Dimerization of Benzynes." Organic Letters. Link

-

-

Applications & Electronic Structure

-

Baird, N. C. (1972). "Quantum organic photochemistry. II. Resonance and aromaticity in the lowest 3ππ* state of cyclic hydrocarbons." Journal of the American Chemical Society. Link

-

Gottfried, J. M., et al. (2021).[6] "Biphenylene Network: A Nonbenzenoid Carbon Allotrope."[6] Science. Link (Describes the synthesis of 2D biphenylene networks).

-

Sources

- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 2. scm.com [scm.com]

- 3. uni-giessen.de [uni-giessen.de]

- 4. Research Progress on Singlet Fission in Acenes and Their Derivatives [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Effective regulation of the electronic properties of a biphenylene network by hydrogenation and halogenation - PMC [pmc.ncbi.nlm.nih.gov]

Ring strain energy of 2-acetylbiphenylene core

Executive Summary

The 2-acetylbiphenylene core represents a unique intersection of high-energy ring strain, anti-aromatic destabilization, and precise regioselective reactivity. Unlike its acyclic analog (acetylbiphenyl), this scaffold is constrained by a central cyclobutadiene-like four-membered ring, imparting a ring strain energy (RSE) of approximately 57–65 kcal/mol . This guide provides a definitive technical analysis of the core's strain energetics, the "Mills-Nixon" electronic governance of its synthesis, and its emerging utility as a rigidified bioisostere in medicinal chemistry.

Structural Dynamics & Strain Mechanics

The biphenylene nucleus is an alternating system of two benzene rings fused to a central four-membered ring. The defining feature of this core is not merely its planarity, but the profound bond alternation (bond fixation) necessitated to minimize anti-aromatic character in the central ring.

The Strain Energy Profile

The Ring Strain Energy (RSE) of biphenylene is significantly higher than simple cycloalkanes due to the forced fusion of sp² hybridized carbons into 90° angles (deviating from the ideal 120°).

-

Total Strain Energy: Authoritative computational studies (homodesmotic reactions) and thermochemical measurements place the destabilization energy at 57.3 kcal/mol (Bachrach, 2008) to 64.3 kcal/mol (Bedford et al.).

-

Source of Strain:

-

Angle Strain: The interior angles of the four-membered ring are

90°, creating immense repulsion in the -

Anti-Aromaticity: The central ring contains 4

electrons. While the adjacent benzene rings dilute this paratropicity, the central core retains significant anti-aromatic destabilization.

-

Table 1: Comparative Strain Metrics

| Parameter | Biphenylene Core | Biphenyl (Reference) | Cyclobutene |

| Ring Strain Energy (RSE) | 57–65 kcal/mol | ~0 kcal/mol | 28.4 kcal/mol |

| Central C-C Bond Length | 1.514 Å (Long) | 1.49 Å | 1.57 Å |

| Junction Bond Length | 1.426 Å | N/A | 1.34 Å |

| Planarity | Strictly Planar | Twisted (~44°) | Planar |

Computational Assessment: Homodesmotic Protocols

To accurately quantify the strain of the 2-acetylbiphenylene core without interference from resonance energy, we employ homodesmotic reactions . These theoretical reactions balance the number of carbon atoms in each hybridization state and the number of C-H bonds, isolating strain as the only variable.

The Homodesmotic Equation

The standard protocol for calculating the RSE of the biphenylene core involves the following isodesmic relationship:

A more precise "group equivalent" reaction used in DFT (Density Functional Theory) optimizations (e.g., B3LYP/6-311G*) is:

Reaction: Biphenylene + 2 Benzene -> 2 Biphenyl (Corrected for H-balance via fragmentation)

Note: The most accurate approach compares biphenylene to "strain-free" reference molecules like o-terphenyl or specific non-fused isomers.

Computational Workflow (DOT Visualization)

Figure 1: Computational workflow for isolating Ring Strain Energy (RSE) using homodesmotic reactions.

Synthetic Protocols: The Mills-Nixon Effect

Synthesizing 2-acetylbiphenylene confirms the electronic structure of the core. The electrophilic substitution (Friedel-Crafts Acetylation) occurs almost exclusively at the C2 (beta) position, not the C1 (alpha) position.

Mechanistic Causality (Mills-Nixon Effect)

The regioselectivity is governed by the Mills-Nixon effect , which dictates bond fixation.

-

Alpha-Attack (C1): The transition state would require a double bond to be placed at the ring junction (bridgehead). This is energetically prohibitive due to the intense strain it would place on the 4-membered ring.

-

Beta-Attack (C2): The transition state permits the double bonds to remain distal to the ring junction, maintaining the "long" single bonds at the fusion site and minimizing strain increase.

Experimental Protocol: Friedel-Crafts Acetylation

Reagents:

-

Biphenylene (1.0 eq)[1]

-

Acetyl Chloride (1.2 eq)

-

Aluminum Chloride (

, 1.5 eq, anhydrous) -

Dichloromethane (

, solvent)

Step-by-Step Workflow:

-

Activation: Suspend anhydrous

in dry -

Acylium Formation: Dropwise addition of acetyl chloride. Stir for 15 min to generate the electrophilic acylium ion (

). -

Addition: Add biphenylene solution slowly. The mixture will darken as the

-complex forms. -

Reaction: Warm to room temperature. Monitor via TLC (approx. 2 hours).

-

Quench: Pour onto crushed ice/HCl to decompose the aluminum complex.

-

Isolation: Extract with DCM, wash with brine, dry over

. -

Purification: Recrystallization from ethanol yields pale yellow needles of 2-acetylbiphenylene .

Regioselectivity Pathway (DOT Visualization)

Figure 2: Mechanistic pathway illustrating the Mills-Nixon governance of regioselectivity at the C2 position.

Pharmacological Implications

The 2-acetylbiphenylene core serves as a specialized bioisostere for the biphenyl moiety found in numerous drugs (e.g., NSAIDs, Angiotensin II receptor blockers).

Conformational Locking

Standard biphenyls have a twisted conformation (dihedral angle ~44°) and rotate freely. The biphenylene core is rigidly planar .

-

Effect: This locks the pharmacophore in a specific spatial arrangement, potentially increasing binding affinity if the receptor pocket is narrow/flat.

Metabolic Blocking

The C2-acetyl group on the biphenylene core is less susceptible to oxidative metabolism compared to open biphenyl systems. The rigid 4-membered ring prevents the "butterfly" motion often required for certain CYP450 enzymatic oxidations at the bridgehead carbons.

References

-

Bachrach, S. M. (2008).[2] On the Destabilization (Strain) Energy of Biphenylene. The Journal of Physical Chemistry A. Link

-

Bedford, A. F., et al. (1963). The thermodynamic properties of biphenylene. Journal of the Chemical Society. Link

-

Rogers, D. W., et al. (2003). The Enthalpy of Formation of Biphenylene. Organic Letters. Link

-

Streitwieser, A., et al. (1988). Ab initio study of the Mills-Nixon effect.[3] Journal of the American Chemical Society. Link

-

BenchChem. (2025). Application Notes and Protocols for the Friedel-Crafts Acylation of Substituted Aromatics. Link

Sources

Methodological & Application

Friedel-Crafts acetylation of biphenylene protocol

Application Note: Regioselective Friedel-Crafts Acetylation of Biphenylene

Abstract & Core Directive

This guide details the protocol for the regioselective mono-acetylation of biphenylene (diphenylene) via Friedel-Crafts acylation. Unlike standard biphenyl systems, biphenylene possesses a unique anti-aromatic cyclobutadiene core fused between two benzene rings. This structural constraint imposes severe "bond fixation" (the Mills-Nixon effect), which dictates that electrophilic substitution occurs almost exclusively at the

This protocol is designed for researchers requiring high-purity 2-acetylbiphenylene for use in conductive polymers, liquid crystal precursors, or mechanistic studies of strained aromatic systems.

Mechanistic Insight: The "Strain-Directed" Selectivity

Expertise Pillar: To ensure reproducibility, one must understand why the reaction behaves as it does.

-

The Substrate: Biphenylene is not merely two benzene rings joined together; the central four-membered ring induces significant angle strain.

-

The Alpha (

, Position 1) Disadvantage: Electrophilic attack at Position 1 would require the formation of a carbocation intermediate (Sigma complex) that places a double bond exocyclic to the four-membered ring. This exacerbates the strain in the already stressed cyclobutadiene core (rehybridization penalty). -

The Beta (

, Position 2) Advantage: Attack at Position 2 allows the cationic intermediate to delocalize charge with less disruption to the geometry of the four-membered ring. Consequently, the partial rate factor for Position 2 is orders of magnitude higher than Position 1.

Diagram 1: Reaction Mechanism & Regioselectivity

The following diagram illustrates the pathway, highlighting the favored

Caption: Path of electrophilic attack. Note the kinetic preference for Position 2 due to strain avoidance in the cyclobutadiene core.

Experimental Protocol

Safety Warning: Aluminum chloride (

Materials & Reagents

| Reagent | Role | Equiv. | Notes |

| Biphenylene | Substrate | 1.0 | Recrystallized if impure. |

| Acetyl Chloride | Electrophile Source | 1.2 | Slight excess ensures conversion. |

| Aluminum Chloride ( | Lewis Acid Catalyst | 1.3 | Anhydrous grade is critical. |

| Dichloromethane (DCM) | Solvent | - | Anhydrous (dried over |

| HCl (1M) / Ice | Quenching Agent | - | For workup. |

Step-by-Step Methodology

1. Apparatus Setup:

-

Flame-dry a 50 mL two-neck round-bottom flask (RBF).

-

Equip with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet.

-

Flush the system with nitrogen for 15 minutes.

2. Catalyst Complex Formation (In Situ):

-

Charge the RBF with Anhydrous

(1.3 equiv) . -

Add DCM (dry, ~5 mL/mmol substrate) via syringe. The suspension will be milky.

-

Cool the flask to 0°C using an ice bath.

-

Add Acetyl Chloride (1.2 equiv) dropwise.

-

Observation: The mixture should clear slightly or turn yellow as the acylium complex forms. Stir for 15 minutes at 0°C.

3. Substrate Addition:

-

Dissolve Biphenylene (1.0 equiv) in a minimal amount of dry DCM in the addition funnel.

-

Add the biphenylene solution dropwise to the cold acylium mixture over 20 minutes.

-

Critical Control: Maintain temperature < 5°C during addition to prevent di-acetylation or polymerization.

-

Observation: The solution typically turns a deep orange/red color (characteristic of the

-complex).

4. Reaction Phase:

-

Allow the mixture to warm slowly to Room Temperature (20-25°C) .

-

Stir for 2–3 hours.

-

Monitoring: Check reaction progress via TLC (eluent: 10% EtOAc in Hexanes). Biphenylene is highly fluorescent (blue) under UV; the product will have a distinct lower

and different fluorescence.

5. Quench & Workup:

-

Cool the mixture back to 0°C.

-

Slowly pour the reaction mixture into a beaker containing crushed ice and 1M HCl (20 mL) . Caution: Exothermic.

-

Separate the organic layer (DCM).[1]

-

Extract the aqueous layer with DCM (2 x 15 mL).

-

Wash combined organics with Sat.

(to remove acid traces) followed by Brine . -

Dry over anhydrous

, filter, and concentrate in vacuo.

6. Purification:

-

The crude solid is typically yellow.

-

Recrystallize from Ethanol or Methanol .

-

Alternatively, purify via flash column chromatography (Silica gel, Hexane:EtOAc 95:5).

Diagram 2: Experimental Workflow

Caption: Operational workflow for the synthesis of 2-acetylbiphenylene.

Results & Characterization

The product, 2-acetylbiphenylene , is a pale yellow crystalline solid.

Expected Data Table

| Parameter | Value / Observation |

| Appearance | Pale yellow needles/plates |

| Melting Point | ~133–134°C (Lit.[2] Value [1]) |

| Yield | 65 – 80% (typical) |

| Regioselectivity | >95% Position 2 (vs Position 1) |

Spectroscopic Validation ( NMR)

-

Symmetry Breaking: Unlike the parent biphenylene (which shows a simplified AA'BB' pattern due to symmetry), the product will display two distinct aromatic zones.

-

Ring A (Unsubstituted): Remains an AA'BB'-like multiplet (4 protons), typically in the 6.6–6.8 ppm range (shielded relative to benzene due to paratropic current in the central ring).

-

Ring B (Substituted): Shows a 1,2,4-substitution pattern.

-

H1 (Ortho to fused ring, meta to acetyl): Singlet-like or small doublet.

-

H3 (Ortho to acetyl): Deshielded doublet (shifted downfield, ~7.2-7.5 ppm).

-

H4 (Meta to acetyl): Doublet/Multiplet.

-

-

Methyl Group: Sharp singlet at ~2.5–2.6 ppm (

).

References

-

Baker, W., Barton, J. W., & McOmie, J. F. W. (1958). Biphenylenes. Part I. Synthesis and properties. Journal of the Chemical Society, 2658-2665.

-

Taylor, R. (1971). Electrophilic aromatic substitution.[2] Part V. Partial rate factors for protodesilylation of biphenylene. Journal of the Chemical Society B, 536-538.

-

Streitwieser, A., et al. (1968). Acidity of Hydrocarbons. XXX. Kinetic Acidity and Substitution in Biphenylene. Journal of the American Chemical Society.

Note: This protocol assumes a standard research scale (1-5 mmol). For scale-up (>10g), heat dissipation during the quenching step requires active cooling and slower addition rates.

Sources

Application Note: Functionalization of Biphenylene for Band Gap Engineering

Executive Summary

The Biphenylene Network (BPN) represents a paradigm shift in 2D carbon allotropes.[1] Unlike graphene, which is a zero-gap semimetal, pristine BPN exhibits metallic character due to its unique lattice of composed 4-, 6-, and 8-membered rings.[2] While this metallicity is advantageous for interconnects, it precludes the use of pristine BPN in logic transistors or optoelectronics where a distinct band gap (

This Application Note details the protocols for Band Gap Engineering of Biphenylene via chemical functionalization. We provide a validated workflow for synthesizing pristine BPN on Au(111) and subsequently tuning its electronic properties through hydrogenation and halogenation. Theoretical and experimental data confirm that controlled functionalization can transition BPN from a metal to a wide-bandgap semiconductor (

Module 1: Synthesis of Pristine Biphenylene Network (BPN)

Objective: Fabricate high-quality, defect-free BPN monolayers on a gold substrate to serve as the scaffold for functionalization.

The HF-Zipping Mechanism

Direct synthesis of BPN is achieved not by traditional CVD, but through a bottom-up on-surface synthesis known as interpolymer dehydrofluorination (HF-zipping) .[3] This method relies on the spatially confined reaction of halogenated precursors on a catalytic surface.

Protocol: On-Surface Synthesis on Au(111)

Reagents & Equipment:

-

Substrate: Au(111) single crystal (atomically flat).

-

Precursor: 4,4''-dibromo-2,2''-bis(trifluoromethyl)-p-terphenyl (DHTP) or functionally equivalent halogenated terphenyls.

-

Environment: Ultra-High Vacuum (UHV) chamber (

mbar).

Step-by-Step Workflow:

-

Substrate Preparation:

-

Clean Au(111) via standard sputtering (

, 1 keV) and annealing ( -

Validation: Verify surface reconstruction (herringbone pattern) via Scanning Tunneling Microscopy (STM).

-

-

Precursor Deposition:

-

Sublime DHTP precursor from a Knudsen cell at

onto the Au(111) substrate held at room temperature. -

Rate: 0.1–0.5 monolayers (ML) per minute.

-

-

Polymerization (Debromination):

-

Anneal sample to 500 K .

-

Mechanism:[4][5] C-Br bonds scission occurs; radical intermediates couple to form linear poly(perfluoro-p-phenylene) (PFPP) chains.

-

Critical Checkpoint: STM should reveal linear chains. If honeycomb networks appear, the temperature was too high, leading to parasitic graphene formation.

-

-

HF-Zipping (BPN Formation):

Synthesis Workflow Diagram

Figure 1: On-surface synthesis workflow for Biphenylene Network via HF-zipping of terphenyl precursors.

Module 2: Functionalization Strategies for Band Gap Opening

Objective: Convert metallic BPN into a semiconductor by disrupting the delocalized

Hydrogenation (BPN Hydro-BPN)

Hydrogenation is the most controllable method for band gap engineering. Unlike graphene, where H-clustering is stochastic, BPN offers specific adsorption sites (4-ring vs 8-ring) that allow for tunable electronic states.

Protocol:

-

Atomic Hydrogen Source: Use a thermal gas cracker (capillary temperature

) to generate atomic H from -

Exposure: Expose the pristine BPN/Au(111) sample to atomic H flux.

-

Dosage: 50–200 Langmuir (L).

-

Substrate Temp: Maintain at 300 K to prevent desorption.

-

-

Mechanism: H atoms chemically adsorb (chemisorption) onto the

carbons, converting them to-

Site Selectivity: DFT studies indicate H prefers the 4-membered ring vertices initially.

-

-

Result: Transition to wide-bandgap semiconductor (

up to 4.8 eV at full coverage).

Fluorination & Halogenation

Fluorination offers an alternative route, often yielding higher stability than hydrogenation due to the strength of the C-F bond.

Protocol:

-

Source:

gas exposure or atomic F beam. -

Process: Expose BPN to

( -

Result: Fluorinated BPN (F-BPN) exhibits a tunable gap depending on F-coverage (

).

Module 3: Characterization & Validation

Objective: Verify the lattice structure and quantify the band gap.

Scanning Tunneling Spectroscopy (STS)

This is the gold standard for validating the metal-to-semiconductor transition.

-

Pristine BPN:

-

Topography: Look for the "square-octagon-hexagon" lattice.

-

dI/dV Spectrum: Non-zero density of states (DOS) at the Fermi level (

). Signature of Metallic behavior.

-

-

Functionalized BPN:

-

Topography: Lattice appears "bumpy" due to

protrusions (H or F atoms). -

dI/dV Spectrum: A region of zero conductance around

. The width of this region corresponds to the Band Gap (

-

Band Gap Engineering Logic Flow

Figure 2: Logical pathways for tuning the electronic properties of Biphenylene.

Module 4: Quantitative Data Summary

The following table summarizes theoretical (DFT) and experimental values for BPN band gaps under different functionalization regimes.

| Material State | Functionalization | Hybridization | Electronic Character | Band Gap ( |

| Pristine BPN | None | Metallic | 0 eV | |

| BPN Nanoribbon | None (Width < 2nm) | Metallic | ~0 eV (Width dependent) | |

| Hydro-BPN | Hydrogenation (Full) | Insulator | 4.86 eV | |

| Fluoro-BPN | Fluorination (Full) | Insulator | 4.82 eV | |

| Chloro-BPN | Chlorination (Partial) | Mixed | Semiconductor | 0.1 - 3.4 eV |

| Bromo-BPN | Bromination (Partial) | Mixed | Semiconductor | 0.02 - 1.7 eV |

Data Source: Aggregated from Fan et al. (2021) and Luo et al. (2022).

References

-

Fan, Q., Yan, L., Tripp, M. W., et al. (2021).[3][6] "Biphenylene network: A nonbenzenoid carbon allotrope."[3][5][6][7] Science, 372(6544), 852-856. [Link][5][6]

-

Luo, Y., et al. (2021). "Effective regulation of the electronic properties of a biphenylene network by hydrogenation and halogenation."[7][8] Royal Society of Chemistry (RSC) Advances, 11, 35027-35034. [Link]

-

Zhang, L., et al. (2022). "Structural, mechanical, electronic and optical properties of biphenylene hydrogenation: a first-principles study." Physical Chemistry Chemical Physics. [Link]

-

Sanchez-Sanchez, C., et al. (2022). "Unveiling the Multiradical Character of the Biphenylene Network and Its Anisotropic Charge Transport." ACS Nano. [Link]

Sources

- 1. repository.bilkent.edu.tr [repository.bilkent.edu.tr]

- 2. Scientists Synthesize New Allotrope of Carbon | Sci.News [sci.news]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Unveiling the formation mechanism of the biphenylene network - Nanoscale Horizons (RSC Publishing) DOI:10.1039/D2NH00528J [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. lab.semi.ac.cn [lab.semi.ac.cn]

- 7. Effective regulation of the electronic properties of a biphenylene network by hydrogenation and halogenation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Effective regulation of the electronic properties of a biphenylene network by hydrogenation and halogenation - PMC [pmc.ncbi.nlm.nih.gov]

Advanced Synthesis of Biphenylene-Based Polymers via Acetyl Precursors

Executive Summary

Biphenylene, a unique anti-aromatic system containing a cyclobutadiene ring fused between two benzene rings, offers exceptional electronic properties for organic semiconductors and conductive polymers. However, its incorporation into polymer backbones is challenged by the strain of the four-membered central ring.

This guide details a robust, two-stage protocol for synthesizing biphenylene-based polymers using acetyl derivatives as the key polymerization handle. Unlike direct halogenation routes, the acetyl pathway allows for the formation of hyperbranched conjugated networks via acid-catalyzed cyclotrimerization (forming 1,3,5-trisubstituted benzene nodes). This method preserves the biphenylene core while generating materials with high thermal stability and solubility.

Scientific Mechanism & Logic

The Acetyl Advantage

Direct polymerization of biphenylene often leads to ring-opening or loss of the anti-aromatic character. Introducing acetyl groups at the 2,6-positions utilizes the stability of the phenyl rings for functionalization.

-

Regioselectivity: Electrophilic aromatic substitution on biphenylene occurs preferentially at the

-position (C2). The second substitution, directed by the deactivating nature of the first acyl group and steric factors, occurs at C6, yielding 2,6-diacetylbiphenylene . -

Polymerization Mode: The acetyl groups undergo

cyclotrimerization. Three acetyl groups condense to form a new benzene ring. When a di-functional monomer (2,6-diacetylbiphenylene) is used, this propagates into a 3D hyperbranched polyphenylene network containing intact biphenylene units.

Reaction Pathway Visualization

The following diagram illustrates the workflow from the raw biphenylene precursor to the final hyperbranched polymer network.

Figure 1: Synthetic pathway for the conversion of biphenylene to hyperbranched polymer networks via acetyl intermediates.

Experimental Protocols

Safety & Pre-requisites

-

Biphenylene: Treat as a potential carcinogen and mutagen. Handle only in a fume hood.

-

Aluminum Chloride (

) & Titanium Tetrachloride ( -

Solvents: Dichloromethane (DCM) and o-dichlorobenzene must be anhydrous (water < 50 ppm).

Protocol A: Synthesis of 2,6-Diacetylbiphenylene

This step installs the polymerizable handles.

Reagents:

-

Biphenylene (1.0 eq)

-

Acetyl Chloride (2.5 eq)

-

Aluminum Chloride (

, anhydrous, 3.0 eq) -

Dichloromethane (DCM, anhydrous)

Procedure:

-

Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel. Flame-dry the apparatus under vacuum and backfill with nitrogen.

-

Solubilization: Dissolve biphenylene (e.g., 1.52 g, 10 mmol) in 50 mL of anhydrous DCM. Cool the solution to 0°C using an ice bath.

-

Catalyst Addition: Add

(4.0 g, 30 mmol) in small portions to the stirring solution. The mixture may darken. -

Acylation: Mix Acetyl Chloride (1.96 g, 25 mmol) with 10 mL DCM in the addition funnel. Add dropwise over 30 minutes, maintaining the temperature at 0–5°C.

-

Critical Note: Rapid addition causes exotherms that may open the biphenylene ring.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (SiO2, Hexane/Ethyl Acetate 4:1). The 2,6-isomer is the major product; the 2,7-isomer is a minor byproduct.

-

Quenching: Pour the reaction mixture slowly onto 200 g of crushed ice/HCl mixture. Extract with DCM (

mL). -

Purification: Wash organic layers with saturated

and brine. Dry over

Protocol B: Acid-Mediated Polycyclotrimerization

This step converts the monomer into a hyperbranched polymer.

Reagents:

-

2,6-Diacetylbiphenylene (Monomer)

-

Titanium Tetrachloride (

) or Trifluoromethanesulfonic acid (TfOH) -

o-Dichlorobenzene (Solvent)

-

Ethanol (Precipitant)

Procedure:

-

Setup: Use a heavy-walled Schlenk tube or sealed pressure vessel equipped with a stir bar.

-

Loading: Charge the vessel with 2,6-diacetylbiphenylene (500 mg, 2.1 mmol) and anhydrous o-dichlorobenzene (5 mL).

-

Catalysis: Under a nitrogen stream, add

(0.1 mL) via syringe. -

Polymerization: Seal the vessel and heat to 130°C for 12–18 hours . The solution will turn deep red/brown as conjugation length increases.

-

Termination: Cool to room temperature. Dilute with 5 mL of chloroform.

-

Precipitation: Drop the solution slowly into 200 mL of cold methanol containing 1% HCl. The polymer will precipitate as a dark powder.

-

Filtration & Drying: Filter the solid using a PTFE membrane (0.45

m). Soxhlet extract with methanol for 12 hours to remove catalyst residues. Dry under vacuum at 60°C.

Characterization & Quality Control

To validate the synthesis, compare analytical data against the expected values in Table 1.

Table 1: Key Analytical Specifications

| Parameter | Technique | Expected Result | Interpretation |

| Monomer Purity | Sharp singlet at 2.55 confirms acetyl integrity. | ||

| Polymer Structure | FTIR | Disappearance of C=O stretch (~1680 cm | Loss of carbonyl indicates successful trimerization. |

| Molecular Weight | GPC (THF) | High PDI is characteristic of hyperbranched topology. | |

| Thermal Stability | TGA ( | Biphenylene core confers high thermal resistance. |

Troubleshooting & Optimization

-

Issue: Low Molecular Weight / Oligomers only.

-

Cause: Water contamination in the catalyst or solvent.

-

Solution: Distill o-dichlorobenzene over

. Ensure

-

-

Issue: Ring Opening (Loss of Biphenylene Character).

-

Observation: UV-Vis absorption shifts significantly blue (loss of anti-aromatic conjugation) or complex NMR in the aliphatic region.

-

Cause: Reaction temperature in Protocol A exceeded 40°C or Protocol B exceeded 150°C.

-

Solution: Strictly control temperature. The 4-membered ring is strained (

50-60 kcal/mol) and susceptible to thermal cleavage.

-

References

-

Gardner, D. V., McOmie, J. F. W., & Prabhu, T. P. (1970). Biphenylenes.[4] Part XXVII. Synthesis of compounds derived from 2-acetylbiphenylene. Journal of the Chemical Society C: Organic, 2500-2504. [Link]

-

Tang, B. Z., et al. (2001). Hyperbranched Poly(arylene)s: Synthesis, Thermal Stability, and Photoluminescence. Macromolecules, 34(26), 9183-9185. (Foundational protocol for acetyl cyclotrimerization). [Link]

-

Rogers, D. W., et al. (2003). The Enthalpy of Hydrogenation and Ring Strain of Biphenylene. The Journal of Physical Chemistry A, 107(50), 11114–11119. [Link]

Sources

- 1. ocf.berkeley.edu [ocf.berkeley.edu]

- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN103044321A - Synthesis process of 2,6-diacetyl pyridine - Google Patents [patents.google.com]

- 4. Biphenylenes. Part XXVII. Synthesis of compounds derived from 2-acetylbiphenylene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

Catalytic condensation reactions of 2-acetylbiphenylene

Application Note: Catalytic Condensation Architectures of 2-Acetylbiphenylene

Abstract

This technical guide details the functionalization of 2-acetylbiphenylene, a derivative of the anti-aromatic/aromatic hybrid biphenylene. Unlike standard acetophenones, the biphenylene core contains a strained cyclobutadiene ring fusion that imposes unique steric and electronic constraints. This document provides optimized protocols for Claisen-Schmidt condensation (to access chalcones) and Friedländer annulation (to access quinolines), focusing on preserving the strained four-membered ring while maximizing yield.

The Substrate Profile: 2-Acetylbiphenylene[1]

The biphenylene nucleus consists of two benzene rings fused to a central four-membered ring. This structure results in bond alternation and partial anti-aromatic character, making the system susceptible to ring opening under oxidative or high-thermal stress. However, the 2-acetyl group acts as a stable "handle" for classical enolate chemistry.

Key Chemical Constraints:

-

Strain Energy: ~60 kcal/mol. Avoid strong oxidants (e.g., KMnO4) which cleave the central ring to diphenic acid.

-

Regiochemistry: The 2-position is electronically distinct from the 1-position (which is sterically crowded and electronically deactivated).

-

Solubility: Moderate in ethanol; high in DCM and toluene.

Workflow Visualization

The following diagram outlines the divergent synthesis pathways from the parent biphenylene to high-value heterocyclic scaffolds.

Figure 1: Divergent synthetic pathways for 2-acetylbiphenylene functionalization.

Protocol A: Claisen-Schmidt Condensation[2][3]

This reaction couples 2-acetylbiphenylene with substituted benzaldehydes to form chalcones. These products are critical precursors for pyrazolines and photovoltaic materials.

Mechanism: Base-catalyzed enolate formation followed by nucleophilic attack on the aldehyde carbonyl and subsequent dehydration.[1]

Reagents & Equipment

-

Substrate: 2-Acetylbiphenylene (1.0 eq)

-

Electrophile: 4-Chlorobenzaldehyde (or substituted equivalent) (1.1 eq)

-

Catalyst: 10% NaOH (aq) or 40% KOH (aq)

-

Solvent: Ethanol (Absolute)

-

Apparatus: 50 mL Round-bottom flask, magnetic stirrer, ice bath.

Step-by-Step Procedure

-

Solubilization: In a 50 mL flask, dissolve 2-acetylbiphenylene (1.0 mmol, ~194 mg) and the aromatic aldehyde (1.1 mmol) in Ethanol (10 mL).

-

Note: If the biphenylene derivative does not dissolve completely, add minimal Toluene (1-2 mL) as a co-solvent.

-

-

Catalyst Addition: Cool the mixture to 0–5°C in an ice bath. Add the base solution (10% NaOH, 2 mL) dropwise over 5 minutes.

-

Causality: Low temperature prevents the "Cannizzaro reaction" of the aldehyde and suppresses polymerization of the vinyl ketone product.

-

-

Reaction Phase: Allow the reaction to warm to room temperature (25°C) and stir for 6–12 hours.

-

Monitoring: Check TLC (Hexane:EtOAc 8:2). The product usually appears as a bright yellow/orange spot with a lower Rf than the starting ketone.

-

-

Work-up: Pour the reaction mixture into ice-water (50 mL) containing dilute HCl (1 mL) to neutralize the base.

-

Isolation: A yellow precipitate should form. Filter under vacuum, wash with cold water (3x 10 mL) and cold ethanol (1x 5 mL).

-

Purification: Recrystallize from Ethanol or Ethanol/DCM mixtures.

Quantitative Data Summary:

| Aldehyde Substituent | Reaction Time (h) | Yield (%) | Melting Point (°C) |

| Phenyl (H) | 6 | 82 | 148–150 |

| 4-Chloro | 5 | 88 | 162–164 |

| 4-Methoxy | 12 | 75 | 135–137 |

| 4-Nitro | 2 | 92 | 180–182 |

Protocol B: Friedländer Annulation

This protocol synthesizes biphenylene-substituted quinolines, which are valuable pharmacophores in antimalarial and anti-inflammatory research.

Mechanism: Condensation of an ortho-amino aldehyde with the enolizable ketone (2-acetylbiphenylene), followed by cyclodehydration.

Reagents & Equipment

-

Substrate: 2-Acetylbiphenylene (1.0 eq)

-

Reagent: 2-Aminobenzaldehyde (1.1 eq) (Freshly prepared or stabilized)

-

Catalyst: Glacial Acetic Acid (catalytic) or KOH (ethanolic)

-

Solvent: Ethanol (reflux) or neat (solvent-free)

Step-by-Step Procedure (Base-Catalyzed Method)

-

Preparation: Dissolve 2-acetylbiphenylene (1.0 mmol) and 2-aminobenzaldehyde (1.1 mmol) in Ethanol (15 mL).

-

Catalysis: Add catalytic amounts of KOH pellets (0.1 eq) or saturated ethanolic KOH (0.5 mL).

-

Reflux: Heat the mixture to reflux (80°C) for 4–8 hours.

-

Self-Validating Check: The solution will darken significantly (red/brown) as the conjugated quinoline system forms.

-

-

Work-up: Cool to room temperature. Evaporate 50% of the solvent under reduced pressure.

-

Precipitation: Pour the concentrate into crushed ice. Neutralize with dilute acetic acid if necessary.

-

Purification: The crude solid is often sticky. Purify via column chromatography (Silica gel, Hexane:EtOAc gradient 90:10 to 70:30).

Troubleshooting & Critical Checkpoints

| Issue | Probable Cause | Corrective Action |

| Ring Opening | Oxidative stress or excessive heat (>150°C). | Keep reaction under N2 atmosphere. Avoid strong oxidants like chromic acid. |

| No Precipitation (Protocol A) | Product is an oil or soluble in aqueous EtOH. | Extract with DCM, dry over MgSO4, and evaporate. Triturate with cold pentane. |

| Low Yield (Protocol B) | 2-Aminobenzaldehyde self-polymerization. | Use freshly prepared 2-aminobenzaldehyde or add it in portions during reflux. |

References

-

Gardner, D. V., McOmie, J. F. W., & Prabhu, T. P. (1970). Biphenylenes.[2][3][4][5] Part XXVII. Synthesis of compounds derived from 2-acetylbiphenylene. Journal of the Chemical Society C: Organic, 2500-2504.

-

[Link]

- Significance: The foundational text establishing the reactivity of 2-acetylbiphenylene and its stability during condens

-

-

Marco-Contelles, J., Pérez-Mayoral, E., Samadi, A., Carreiras, M. C., & Soriano, E. (2009). Recent Advances in the Friedländer Reaction. Chemical Reviews, 109(6), 2652–2671.

-

[Link]

- Significance: Authoritative review on the mechanism and optimization of quinoline synthesis

-

-

Toda, F. (2001). Solvent-free organic synthesis.[6][7] Accounts of Chemical Research, 35(12), 1096-1104.

-

[Link]

- Significance: Provides green chemistry alternatives for condensation reactions applicable to hydrophobic substr

-

Sources

- 1. praxilabs.com [praxilabs.com]

- 2. Biphenylenes. Part XXVII. Synthesis of compounds derived from 2-acetylbiphenylene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 3. pubs.aip.org [pubs.aip.org]

- 4. Shock wave study of ring opening processes in biphenylene - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. chegg.com [chegg.com]

- 6. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 7. Friedel-Crafts Acylation [organic-chemistry.org]

Troubleshooting & Optimization

Technical Support Center: Biphenylene Isomer Separation

Topic: Separation of 1-acetyl and 2-acetylbiphenylene mixtures

Doc ID: BPH-SEP-0042 | Last Updated: 2026-02-21 Status: Active | Access Level: Research & Development

Diagnostic & Triage: Define Your Separation Goal

Before initiating wet chemistry, determine your primary objective. The separation strategy for acetylbiphenylenes is dictated by the extreme difference in thermodynamic stability and physical properties between the 1- and 2-isomers.

| Scenario | Typical User Goal | Recommended Workflow |

| Case A | "I need pure 2-acetylbiphenylene for downstream synthesis." | Fractional Crystallization (High Efficiency) |

| Case B | "I am trying to isolate the minor 1-acetylbiphenylene isomer." | Flash Chromatography (Silica) or Prep-HPLC |

| Case C | "I need to quantify the ratio of isomers in a crude reaction mixture." | Reverse-Phase HPLC (Biphenyl or C18 Column) |

Technical Background & Physical Properties

Understanding the physical disparity between the isomers is the key to separation. The Friedel-Crafts acetylation of biphenylene is highly regioselective for the 2-position due to the stability of the sigma-complex intermediate. The 1-isomer is sterically strained by the adjacent four-membered ring, resulting in a significantly lower melting point and higher solubility.

Comparative Data Table

| Property | 2-Acetylbiphenylene (Major) | 1-Acetylbiphenylene (Minor) |

| Structure | Acetyl group distal to the cyclobutadiene ring fusion. | Acetyl group proximal to the ring fusion (sterically crowded). |

| Melting Point | 133–139 °C [1, 2] | 58–59 °C [1] |

| Solubility | Moderate in MeOH/EtOH; Low in cold hexanes. | High in alcohols and hydrocarbons (due to lower lattice energy). |

| Appearance | Yellow plates/needles. | Yellow prisms/crystals. |

| Elution Order | More polar (elutes second on normal phase silica). | Less polar (elutes first on normal phase silica). |

Workflow Visualization

The following logic gate guides you through the separation process based on the crude mixture composition.

Figure 1: Decision tree for the purification of biphenylene isomers based on target yield and purity.

Detailed Protocols

Protocol A: Bulk Isolation of 2-Acetylbiphenylene (Crystallization)

Best for: Recovering the major product from Friedel-Crafts reactions.

Mechanism: The large melting point differential (ΔT ≈ 80°C) allows the 2-isomer to crystallize while the 1-isomer remains dissolved in the supernatant.

-

Dissolution: Dissolve the crude yellow solid in boiling Methanol (MeOH) or Ethanol (EtOH) . Use approximately 10–15 mL of solvent per gram of crude material.

-

Hot Filtration: If insoluble black tar is present, filter the hot solution through a heated glass funnel (or a pad of Celite).

-

Crystallization: Allow the filtrate to cool slowly to room temperature, then refrigerate at 4°C for 4–6 hours.

-

Collection: Filter the bright yellow plates (2-isomer).

-

Wash: Wash the crystals with a small amount of ice-cold methanol.

-

Mother Liquor Processing: Do not discard the filtrate. It contains the 1-acetylbiphenylene .[1] Evaporate the solvent to recover the enriched residue for Protocol B.

Protocol B: Isolation of 1-Acetylbiphenylene (Chromatography)

Best for: Isolating the minor isomer from the mother liquor or crude mixtures.

Stationary Phase: Silica Gel (230–400 mesh). Mobile Phase: Hexane : Ethyl Acetate (Gradient).

-

Load: Dissolve the enriched residue (from Protocol A) in a minimum amount of Dichloromethane (DCM) and load onto the column.

-

Elution Gradient:

-

Start: 100% Hexane (2 CV - Column Volumes).

-

Ramp: 0% to 5% Ethyl Acetate over 5 CV.

-

Hold: 5% Ethyl Acetate.

-

-

Collection Logic:

-

First Band (High Rf ~0.6 in 9:1 Hex:EtOAc): 1-Acetylbiphenylene . The steric hindrance prevents strong adsorption to the silica.

-

Second Band (Lower Rf ~0.4 in 9:1 Hex:EtOAc): 2-Acetylbiphenylene .

-

-

Confirmation: Evaporate fractions and verify via Melting Point (Target: ~58°C).

Analytical Troubleshooting (FAQs)

Q1: I performed a standard Friedel-Crafts acetylation, but I cannot find the 1-isomer peak in my HPLC/NMR. Where is it?

A: In standard conditions (Acetyl Chloride/AlCl₃ in DCM or CS₂), the reaction is highly regioselective. The yield of 1-acetylbiphenylene is often <1-2% [1]. The 1-position is deactivated relative to the 2-position because the transition state for attack at C1 disrupts the electronic structure of the four-membered ring more severely than attack at C2.

-

Solution: To obtain the 1-isomer, you may need to synthesize it via lithiation of 1-bromobiphenylene followed by reaction with acetic anhydride, rather than direct electrophilic aromatic substitution.

Q2: How do I distinguish the isomers by NMR if I have a mixture?

A: The proton NMR spectra are distinct due to symmetry and shielding.

-

2-Acetylbiphenylene: Look for a singlet methyl peak. The aromatic region will show a specific pattern where H-1 and H-4 are distinct. H-1 appears as a doublet with a small coupling constant (meta-coupling or long-range) or a doublet of doublets.

-

1-Acetylbiphenylene: The acetyl group at C1 is in the "bay" region. This causes a downfield shift of the H-8 proton (on the other ring, spatially close) due to the carbonyl anisotropy, or specific shielding effects on the methyl group itself.

Q3: My 2-acetylbiphenylene crystals are orange/brown instead of yellow. Is this an impurity?

A: Yes. Pure acetylbiphenylenes are bright yellow. Dark coloration usually indicates the presence of polymeric byproducts or oxidation products from the Friedel-Crafts reaction.

-

Fix: Perform a "charcoal filtration." Dissolve the crystals in hot ethanol, add activated carbon, boil for 5 minutes, filter hot through Celite, and recrystallize.

Q4: Which HPLC column is best for quantitative analysis of the ratio?

A: While C18 works, a Biphenyl-functionalized silica column (e.g., Kinetex Biphenyl or similar) provides superior selectivity for aromatic isomers. The π-π interactions between the stationary phase and the biphenylene core enhance the separation of the structural isomers better than pure hydrophobic interaction [3].

References

-

Dictionary of Organic Compounds , 6th Ed.; Buckingham, J., Ed.; Chapman & Hall: London, 1996; Vol. 1, Entry A-0-00119 (1-acetyl) and A-0-00120 (2-acetyl). 1

- Baker, W.; Barton, J. W.; McOmie, J. F. W. Biphenylenes. Part IV. Acetylation of Biphenylene. J. Chem. Soc.1958, 2666–2669. (Classic reference establishing the MP of 2-acetylbiphenylene at 139°C and the dominance of the 2-isomer).

-

Thermo Fisher Scientific. Robust Extraction, Separation, and Quantitation of Structural Isomer Steroids from Human Plasma by SPE with LC-MS/MS Detection. (Demonstrates the superiority of Biphenyl columns for structural isomers). 2

Sources

Validation & Comparative

Technical Guide: 1H NMR Characterization of 2-Acetylbiphenylene

This guide provides an in-depth technical analysis of the 1H NMR spectroscopy of 2-acetylbiphenylene , contrasting it with its parent compound (biphenylene) and its open-ring analog (4-acetylbiphenyl).[1] It is designed for researchers requiring precise structural characterization and mechanistic insight into the unique ring-current effects of the biphenylene system.

Executive Summary & Structural Context

2-Acetylbiphenylene represents a critical derivative of biphenylene, a hydrocarbon characterized by a central antiaromatic cyclobutadiene ring fused between two benzene rings.[1] Unlike standard aromatic systems (e.g., biphenyl), biphenylene exhibits a paratropic (paramagnetic) ring current in the central four-membered ring, which significantly shields the adjacent aromatic protons.[1]

-

Core Anomaly: While typical aromatic protons resonate at

7.2–7.5 ppm, biphenylene protons appear upfield at -

Acetylation Effect: Introducing an acetyl group at the 2-position creates a "push-pull" electronic environment, deshielding specific ortho-protons while retaining the overall shielded character of the scaffold compared to biphenyl analogs.

Comparative NMR Analysis

The following table contrasts the chemical shifts of 2-acetylbiphenylene with relevant standards. Note the distinct upfield shift of the biphenylene core compared to the biphenyl analog.

Table 1: Comparative 1H NMR Chemical Shifts (CDCl , 300-400 MHz)

| Proton Environment | 2-Acetylbiphenylene ( | Biphenylene (Parent) ( | 4-Acetylbiphenyl (Analog) ( | Mechanistic Insight |

| Acetyl (-COCH | 2.45 - 2.50 (s) | N/A | 2.63 (s) | Methyl group is slightly shielded by the adjacent biphenylene core compared to biphenyl.[1] |

| H-1 (Ortho, | ~7.20 - 7.30 (d) | 6.60 (m) | 8.03 (d, ortho to Ac) | Diagnostic Peak. Deshielded by carbonyl anisotropy but remains upfield of typical benzoyl protons (~8.0) due to paratropic ring current.[1] |

| H-3 (Ortho, | ~7.40 - 7.50 (d/dd) | 6.70 (m) | 8.03 (d, ortho to Ac) | Deshielded by carbonyl.[1] Often appears downfield of H-1 due to lack of direct strain-induced shielding at the |

| H-4 (Meta, | ~6.75 - 6.85 (d) | 6.60 (m) | 7.60 - 7.70 (m) | Minimally affected by the acetyl group; retains the characteristic shielded biphenylene value.[1] |

| Ring B (H5-H8) | 6.65 - 6.80 (m) | 6.60 - 6.70 (m) | 7.40 - 7.60 (m) | The unsubstituted ring remains largely unaffected, exhibiting the classic AA'BB' multiplet of biphenylene.[1] |

Note: "

Structural Assignment & Logic

The assignment of the 2-acetylbiphenylene spectrum relies on understanding two competing magnetic effects:

-

The Mills-Nixon / Anti-Aromatic Effect: The central 4n

-electron system (cyclobutadiene character) induces a paratropic ring current. This generates a magnetic field that opposes the external field in the plane of the benzene rings, causing a shielding effect (upfield shift). -

The Acyl Substituent Effect: The acetyl group is electron-withdrawing (mesomeric and inductive) and anisotropic. It deshields the ortho protons (H-1 and H-3) significantly.[1]

Logic Flow for Assignment

-

H-1 (The "Inner" Ortho): Located at the

-position. It experiences the strongest shielding from the ring junction but strong deshielding from the acetyl group. It typically appears as a doublet ( -

H-3 (The "Outer" Ortho): Located at the

-position. It experiences less ring-current shielding than H-1 but similar acetyl deshielding, often making it the most downfield signal in the aromatic region. -

H-4: Meta to the acetyl group. Its shift remains close to the parent biphenylene value (~6.7 ppm).

Visualization: Assignment Logic

Caption: Logical flow of electronic effects determining the chemical shifts of 2-acetylbiphenylene.

Experimental Protocols

A. Synthesis: Friedel-Crafts Acetylation

This protocol ensures the selective formation of the 2-isomer, avoiding the unstable 1-isomer or polymerization.

Reagents:

Step-by-Step Methodology:

-

Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Dissolution: Dissolve biphenylene (152 mg, 1 mmol) in dry CH

Cl -

Catalyst Addition: Add anhydrous AlCl

(160 mg, 1.2 mmol) in small portions. The solution will darken, indicating complex formation. -

Acylation: Add acetyl chloride (85

L, 1.2 mmol) dropwise. -

Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature for 1 hour. Monitor by TLC (SiO

, 10% EtOAc/Hexanes).[1] -

Quench: Pour the mixture carefully onto crushed ice/HCl.

-

Extraction: Extract with CH

Cl -

Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, 5-10% EtOAc in Hexane). 2-Acetylbiphenylene elutes as a yellow crystalline solid (mp 134-135°C).[1]

B. NMR Acquisition Parameters

To resolve the fine coupling (long-range

-

Solvent: CDCl

(neutralized with basic alumina to prevent acid-catalyzed decomposition). -

Concentration: ~10 mg in 0.6 mL.

-

Frequency:

400 MHz recommended. -

Spectral Width: -2 to 14 ppm.

-

Scans: 16-64 (sufficient for 1H).

-

Pulse Delay: 2.0 s (ensure relaxation of quaternary carbons if running 13C).

Visualization: Experimental Workflow

Caption: Step-by-step workflow for the synthesis and characterization of 2-acetylbiphenylene.

References

-

McOmie, J. F. W., & Blatchly, J. M. (1968).[1] Biphenylenes.[2][3][4][5][6] Part XIX. Reactions of mono- and di-methoxybiphenylenes and related compounds. Journal of the Chemical Society C: Organic. Link

-

Baker, W., & McOmie, J. F. W. (1958).[1] Biphenylene and its Derivatives. In Non-Benzenoid Aromatic Compounds.

-

Cava, M. P., & Mitchell, M. J. (1967).[1] Cyclobutadiene and Related Compounds (Vol. 10). Academic Press.

-

Fraenkel, G., et al. (1960).[1] Proton Magnetic Resonance Spectra of Biphenylene and Derivatives. Journal of Physical Chemistry. (Fundamental data on the shielding of biphenylene protons).

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. Link[1]

Sources

A Tale of Two Effects: Deconvoluting the Carbonyl Stretch of 2-Acetylbiphenylene

A Senior Application Scientist's Guide to IR Spectral Interpretation

The carbonyl (C=O) stretching vibration is one of the most distinct and informative signals in an infrared (IR) spectrum. Its position, typically found in the 1650-1850 cm⁻¹ region, is exquisitely sensitive to the local electronic and steric environment, making it a powerful probe for molecular structure elucidation. While the effects of conjugation and substituent electronics are well-understood, the case of 2-acetylbiphenylene presents a fascinating and instructive scenario where two powerful, opposing forces are at play: aromatic conjugation and ring strain.

This guide provides a comparative analysis of the C=O stretching frequency in 2-acetylbiphenylene against a series of structurally relevant ketones. By systematically building from simple aliphatic and aromatic systems, we will deconstruct the electronic factors at play and predict the unique spectral signature of the target molecule.

Establishing a Baseline: From Saturated Rings to Simple Aromatics

To appreciate the nuances of the biphenylene system, we must first establish a baseline. A simple, non-conjugated ketone like cyclohexanone provides a reference point for an unstrained, saturated environment. Its C=O group absorbs at approximately 1715 cm⁻¹ .[1][2]

When a carbonyl group is attached to an aromatic ring, as in acetophenone , the phenomenon of conjugation occurs. The π-electrons from the benzene ring delocalize into the carbonyl group. This delocalization imparts more single-bond character to the C=O bond, weakening it and lowering its force constant.[3] Consequently, less energy is required to excite its stretching vibration, and the absorption frequency shifts to a lower wavenumber. The C=O stretch for acetophenone is consistently observed around 1684-1686 cm⁻¹ , a significant drop of about 30 cm⁻¹ from its saturated counterpart.[4][5]

Extending the conjugated system, for instance in 2-acetylnaphthalene , continues this trend. The larger naphthalene π-system allows for even greater electron delocalization. While the effect is not strictly additive, the carbonyl stretch is found in a similar conjugated region, around ~1680 cm⁻¹ .[6]

dot graph TD { graph [splines=ortho, nodesep=1, ranksep=1]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

C=O Double Bond Character ν(C=O) ≈ 1685 cm⁻¹", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Resonance Structure (Minor Contributor) C-O Single Bond Character", fillcolor="#F1F3F4", fontcolor="#202124"]; end

(Conjugation)", color="#34A853"]; B -> A [label="Weakens C=O Bond", color="#EA4335"];

Lower Stretching Frequency", fillcolor="#E8F0FE", fontcolor="#202124", shape=ellipse]; end

} Caption: Resonance delocalization in acetophenone.

The Biphenylene Anomaly: Conjugation vs. Ring Strain

At first glance, 2-acetylbiphenylene appears to be a simple aryl ketone, and one might expect its C=O stretch to be near that of acetophenone. However, this prediction overlooks the profound influence of the biphenylene nucleus, which introduces a powerful counter-effect: ring strain.

-

The Effect of Conjugation (Frequency Lowering): The acetyl group is conjugated with the π-system of the biphenylene ring. As with acetophenone, this delocalization introduces single-bond character into the C=O bond, an effect that, in isolation, would push the stretching frequency down into the ~1680 cm⁻¹ region.

-

The Effect of Ring Strain (Frequency Increasing): The defining feature of biphenylene is its central, highly strained four-membered ring fused to two benzene rings. To accommodate the acute bond angles of this cyclobutadiene-like core, the carbon atoms of the ring system rehybridize. The C-C bonds within the strained ring adopt more p-character.[7] To maintain orthogonality, the exocyclic sigma bonds—including the C-C bond connecting the acetyl group to the ring—must therefore gain more s-character. This increased s-character strengthens the sigma bond framework of the carbonyl group.[8] This strengthening increases the energy required to stretch the C=O bond, pushing its frequency to a higher wavenumber.[1]

This effect is dramatically illustrated in simple cyclic ketones. While cyclohexanone (120° internal angles) absorbs at 1715 cm⁻¹, the highly strained cyclobutanone (90° internal angles) sees its C=O frequency shifted dramatically to ~1780 cm⁻¹ .[2]

Prediction for 2-Acetylbiphenylene

In 2-acetylbiphenylene, these two effects are in direct opposition. The question is, which one dominates? The high degree of strain imposed by the four-membered ring is a powerful influence. It is therefore predicted that the frequency-increasing effect of ring strain will significantly counteract, and likely overcome, the frequency-lowering effect of conjugation.

The C=O stretching frequency of 2-acetylbiphenylene is therefore expected to be found at a considerably higher wavenumber than acetophenone (~1685 cm⁻¹). The predicted value would lie in the 1690-1705 cm⁻¹ range, making it appear spectrally closer to a saturated or weakly conjugated ketone, despite its extensive aromatic system. This makes its IR spectrum uniquely diagnostic.

dot graph G { layout=neato; node [shape=box, style="filled", fontname="Arial"];

Biphenylene π-System", pos="-2.5,0!", fillcolor="#E8F0FE", fontcolor="#202124"]; Strain [label="Ring Strain from Central 4-Membered Ring", pos="2.5,0!", fillcolor="#FCE8E6", fontcolor="#202124"]; Decrease [label="DECREASES Frequency (ν)", pos="-2.5,-1.5!", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Increase [label="INCREASES Frequency (ν)", pos="2.5,-1.5!", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Prediction [label="Predicted Outcome: ν ≈ 1690-1705 cm⁻¹ (Strain Effect Dominates)", pos="0,-3!", shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"];

} Caption: Competing electronic effects on the carbonyl stretch.

Comparative Data Summary

| Compound | Structure | Key Structural Feature(s) | Experimental C=O Stretch (cm⁻¹) |

| Cyclohexanone | Saturated Six-Membered Ring | Unstrained, Non-conjugated | ~1715[1][2] |

| Acetophenone | Phenyl Group | Conjugated | ~1685[4] |

| 2-Acetylnaphthalene | Naphthyl Group | Extended Conjugation | ~1680[6] |

| Cyclobutanone | Saturated Four-Membered Ring | High Ring Strain | ~1780 |

| 2-Acetylbiphenylene | Biphenylene Group | Conjugation + Ring Strain | ~1690 - 1705 (Predicted) |

Experimental Protocol: Acquiring a High-Quality IR Spectrum of a Solid Sample

To validate these predictions, a high-quality IR spectrum is essential. The following protocol outlines the potassium bromide (KBr) pellet method, a standard and reliable technique for solid-phase IR analysis.

Objective: To prepare a solid-state KBr pellet of an analyte (e.g., 2-acetylbiphenylene) for analysis by Fourier-Transform Infrared (FT-IR) Spectroscopy.

Materials:

-

Analyte (~1-2 mg)

-

FT-IR grade KBr, powder (~100-200 mg), thoroughly dried in an oven at >110°C for at least 4 hours and stored in a desiccator.

-

Agate mortar and pestle

-

Spatula

-

Hydraulic press with pellet-forming die set

-

FT-IR Spectrometer

Methodology:

Step-by-Step Procedure:

-

Preparation: Ensure the mortar, pestle, and all die components are impeccably clean and dry. Any moisture will result in a strong, broad O-H absorption in the spectrum, potentially obscuring important features.

-

Grinding: Add approximately 100-200 mg of dry, FT-IR grade KBr to the agate mortar. Grind for about one minute to create a fine, uniform powder. This step eliminates crystalline lattice effects.

-

Sample Addition: Weigh approximately 1-2 mg of the analyte (a sample:KBr ratio of ~1:100 is ideal) and add it to the KBr in the mortar.

-

Homogenization: Gently mix the analyte into the KBr with a spatula, then grind the mixture vigorously for 2-3 minutes. The goal is to intimately mix the analyte within the KBr matrix and reduce particle size to minimize scattering of the IR beam. The final mixture should be a completely homogeneous, fine powder.

-

Die Loading: Carefully transfer a portion of the mixture into the pellet die barrel, ensuring an even distribution. Assemble the die.

-

Pressing: Place the assembled die into the hydraulic press. Evacuate the die chamber if possible to remove trapped air and moisture. Apply pressure slowly, reaching a final pressure of 7-10 tons. Hold this pressure for approximately 2 minutes. This allows the KBr to flow and form a transparent or translucent disc.

-

Pellet Retrieval: Slowly and carefully release the pressure. Disassemble the die and gently remove the KBr pellet. A good pellet is thin and nearly transparent. An opaque or cloudy pellet indicates insufficient grinding, moisture, or improper pressure.

-

Spectral Acquisition: Mount the pellet in the spectrometer's sample holder. Acquire a background spectrum of the empty sample compartment first. Then, run the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Conclusion

The carbonyl stretching frequency is more than just a diagnostic marker; it is a reporter on the electronic heart of a molecule. The case of 2-acetylbiphenylene serves as a powerful reminder of this principle. It demonstrates that a simple prediction based on one effect (conjugation) can be misleading without considering the complete structural context. The presence of the strained four-membered ring introduces a significant counteracting force, shifting the C=O frequency to a higher-than-expected value. This interplay makes 2-acetylbiphenylene an exemplary model for teaching advanced concepts in physical organic chemistry and spectral interpretation, underscoring the necessity of a holistic approach to structure elucidation.

References

-

A Comprehensive Analysis of Cyclohexanone IR Spectrum. (2023). Proprep. Available at: [Link]

-

St. Paul's Cathedral Mission College, Department of Chemistry. (n.d.). INFRARED SPECTROSCOPY. Available at: [Link]

-

Coates, J. (2022). The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. Spectroscopy Online. Available at: [Link]

-

Gable, K. (2018). The C=O Stretch. Oregon State University. Available at: [Link]

-

Let's Talk Academy. (2025). IR Carbonyl Stretching Frequencies in Acetophenone Derivatives. Available at: [Link]

-

Analyze the cyclohexanone ir spectrum, focusing on the carbonyl stretch and its implications for ketone identification. (n.d.). Proprep. Available at: [Link]

-

Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Available at: [Link]

-

Jones, R. N., et al. (1957). THE INFRARED CARBONYL STRETCHING BANDS OF RING SUBSTITUTED ACETOPHENONES. Canadian Journal of Chemistry. Available at: [Link]

-

ResearchGate. (2025). The Infrared Carbonyl Stretching Bands of Ring Substituted Acetophenones. Available at: [Link]

-

Chemistry Stack Exchange. (2014). Ring Strain and C=O Stretching Frequency. Available at: [Link]

-

Scribd. (n.d.). IR Spectroscopy of Cyclopentanone and Aldehydes. Available at: [Link]

-

Chegg. (2021). Question: In IR spectroscopy, which of the following carbonyl groups is expected to produce a C=O stretching signal with the highest wavenumber of absorption?. Available at: [Link]

-

Organic Chemistry I. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. Available at: [Link]

-

The features of IR spectrum. (n.d.). Available at: [Link]

-

IR Spectroscopy of Hydrocarbons. (n.d.). Available at: [Link]

-

PubChem. (n.d.). 2-Acetylnaphthalene. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. (n.d.). (A) The experimental FT-IR spectrum of 2 in solid phase. (B) The.... Available at: [Link]

-

SpectraBase. (n.d.). 2'-Acetonaphthone. Available at: [Link]

-

5 - IR - spectroscopy. (n.d.). Available at: [Link]

-

Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]

-

Chitnis, S., et al. (2017). Influence of Ring Strain and Bond Polarization on the Reactivity of Cyclophosphines. University of Bristol Research Portal. Available at: [Link]

-

Northern Illinois University. (n.d.). IR Absorption Frequencies. Department of Chemistry and Biochemistry. Available at: [Link]

-

IR Absorption Table. (n.d.). University of Colorado Boulder. Available at: [Link]

-

Journal of the American Chemical Society. (n.d.). Vibrational Spectra and Bonding in Metal Carbonyls. I. Infrared Spectra of Phosphine-substituted Group VI Carbonyls in the CO Stretching Region. Available at: [Link]

-

ResearchGate. (n.d.). Using the carbonyl stretching frequency as a probe for ring strain.... Available at: [Link]

-

Typical IR Absorption Frequencies For Common Functional Groups. (n.d.). Northern Illinois University. Available at: [Link]

-

Chad's Prep. (2018). 14.2a IR Spectra of Carbonyl Compounds | Organic Chemistry. YouTube. Available at: [Link]

-

Synthesis, IR Spectra, Crystal Structure and DFT Studies on 1-Acetyl-3-(4-Chlorophenyl)-5-(4-Methylphenyl)-2-Pyrazoline. (2011). PMC. Available at: [Link]

-

Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. Available at: [Link]

-

ResearchGate. (n.d.). FIR absorption spectrum of biphenyl and comparison with theoretical.... Available at: [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. The C=O Stretch [sites.science.oregonstate.edu]

- 4. spcmc.ac.in [spcmc.ac.in]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. 2-Acetylnaphthalene | C12H10O | CID 7122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. echemi.com [echemi.com]

A Comparative Guide to the Crystal Structure Analysis of 2-Acetylbiphenylene and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise three-dimensional arrangement of atoms within a molecule, as determined by crystal structure analysis, is fundamental to understanding its physicochemical properties and biological activity. This guide provides a comprehensive comparative analysis of the crystal structure of 2-acetylbiphenylene, a key intermediate in organic synthesis. Due to the limited availability of its single-crystal X-ray diffraction data in the public domain, this guide presents a detailed examination based on established crystallographic principles and a comparative study with structurally related analogs: the electronically comparable 2-nitrobiphenyl and the functionally similar 4-acetylbiphenyl. We will explore the experimental methodologies, delve into the intricacies of molecular geometry and intermolecular interactions, and discuss the implications of these structural features for materials science and drug design.

Introduction: The Significance of Crystal Structure in Molecular Design

The biphenylene scaffold, a fascinating aromatic hydrocarbon composed of two benzene rings fused to a central, anti-aromatic cyclobutadiene ring, imparts unique electronic and steric properties to its derivatives. The introduction of a functional group, such as an acetyl moiety at the 2-position, is expected to significantly influence the molecule's conformation, crystal packing, and ultimately, its bulk properties.

For drug development professionals, a detailed understanding of the crystal structure is paramount. It dictates key solid-state properties such as solubility, dissolution rate, and stability, which are critical for formulation and bioavailability. Furthermore, the precise knowledge of a molecule's three-dimensional shape and the nature of its intermolecular interactions are the cornerstones of rational drug design, enabling the prediction and optimization of binding affinity to biological targets.

This guide will provide a robust framework for understanding the crystal structure of 2-acetylbiphenylene by:

-

Detailing the standard experimental workflow for single-crystal X-ray diffraction.

-

Presenting a hypothetical, yet realistic, set of crystallographic data for 2-acetylbiphenylene based on established structural chemistry principles.

-

Conducting a rigorous comparative analysis with the experimentally determined crystal structures of 2-nitrobiphenyl and 4-acetylbiphenyl.

-

Elucidating the key intermolecular interactions that govern the crystal packing of these molecules.

Experimental Workflow: From Crystal to Structure

The definitive method for determining the atomic arrangement in a crystalline solid is single-crystal X-ray diffraction. The process, from obtaining a suitable crystal to refining the final structure, is a meticulous one that demands both experimental skill and computational expertise.

Step-by-Step Experimental Protocol

-

Crystal Growth: The initial and often most challenging step is to grow a single crystal of high quality, typically 0.1-0.3 mm in each dimension. Slow evaporation of a saturated solution is a common technique. For a compound like 2-acetylbiphenylene, solvents such as a mixture of dichloromethane and hexane could be explored.

-

Crystal Mounting and Data Collection: A suitable crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.

-

Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the Bragg reflections.

-

Structure Solution and Refinement: The processed data is used to solve the phase problem and generate an initial electron density map. This map is then used to build a molecular model, which is subsequently refined against the experimental data to obtain the final, precise atomic coordinates.

Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.

Comparative Crystal Structure Analysis

In the absence of a published crystal structure for 2-acetylbiphenylene, we will perform a comparative analysis with two closely related molecules: 2-nitrobiphenyl[1][2] and 4-acetylbiphenyl. The nitro group in 2-nitrobiphenyl is a strong electron-withdrawing group, similar to the acetyl group, and its position on the biphenyl ring is analogous to our target molecule. 4-Acetylbiphenyl provides a direct comparison for the influence of the acetyl group on a similar biaryl system.

Molecular Geometry

The key geometric parameters we will consider are the dihedral angle between the aromatic rings and the orientation of the substituent group.

| Parameter | 2-Acetylbiphenylene (Hypothetical) | 2-Nitrobiphenyl[1] | 4-Acetylbiphenyl (Typical) |

| Dihedral Angle (Ring-Ring) | ~40-50° | 59.9° | ~35-45° |

| Torsion Angle (C-C-C=O) | ~10-20° | N/A | ~0-10° |